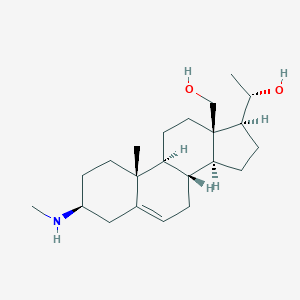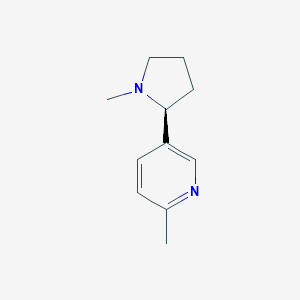
Nicotine, 6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotine, 6-methyl-, is a chemical compound that belongs to the class of alkaloids. It is a naturally occurring substance found in tobacco leaves, and its use is associated with smoking addiction. Nicotine, 6-methyl-, is a chiral molecule with two enantiomers, (R)-nicotine and (S)-nicotine.
Wirkmechanismus
Nicotine, 6-methyl-, binds to nicotinic acetylcholine receptors (nAChRs) in the brain, which leads to the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. This release of neurotransmitters leads to the pleasurable effects associated with smoking, as well as the addictive properties of nicotine.
Biochemische Und Physiologische Effekte
Nicotine, 6-methyl-, has various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiration rate. It also increases the release of glucose and fatty acids into the bloodstream, which leads to an increase in energy. Additionally, nicotine, 6-methyl-, has been shown to have cognitive-enhancing effects, including improvements in attention, memory, and learning.
Vorteile Und Einschränkungen Für Laborexperimente
Nicotine, 6-methyl-, has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. Additionally, it has well-established effects on the central nervous system, which makes it a useful tool for investigating the mechanisms of addiction and withdrawal associated with smoking. However, one limitation is that it is difficult to control the dosage of nicotine, 6-methyl-, in animal studies, which can lead to variability in the results.
Zukünftige Richtungen
Future research on nicotine, 6-methyl-, could focus on investigating its potential therapeutic uses in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, research could focus on developing new drugs that target the nicotinic acetylcholine receptors, which could lead to the development of more effective treatments for addiction and withdrawal. Finally, future research could investigate the long-term effects of nicotine, 6-methyl-, on cognitive function and brain development.
Conclusion:
In conclusion, nicotine, 6-methyl-, is a chemical compound found in tobacco leaves that has been extensively studied for its effects on the central nervous system. It has well-established effects on the release of neurotransmitters, which leads to the pleasurable effects associated with smoking, as well as the addictive properties of nicotine. Nicotine, 6-methyl-, is a useful tool for investigating the mechanisms of addiction and withdrawal associated with smoking, as well as for studying the effects of nicotine on cognitive function, memory, and attention. Future research on nicotine, 6-methyl-, could focus on investigating its potential therapeutic uses and developing new drugs that target the nicotinic acetylcholine receptors.
Wissenschaftliche Forschungsanwendungen
Nicotine, 6-methyl-, has been extensively studied for its effects on the central nervous system. It is used in research to investigate the mechanisms of addiction and withdrawal associated with smoking. Nicotine, 6-methyl-, is also used in studies to examine the effects of nicotine on cognitive function, memory, and attention. Additionally, it is used in research to investigate the potential therapeutic uses of nicotine in the treatment of various neurological disorders.
Eigenschaften
CAS-Nummer |
13270-56-9 |
|---|---|
Produktname |
Nicotine, 6-methyl- |
Molekularformel |
C11H16N2 |
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C11H16N2/c1-9-5-6-10(8-12-9)11-4-3-7-13(11)2/h5-6,8,11H,3-4,7H2,1-2H3/t11-/m0/s1 |
InChI-Schlüssel |
SWNIAVIKMKSDBJ-NSHDSACASA-N |
Isomerische SMILES |
CC1=NC=C(C=C1)[C@@H]2CCCN2C |
SMILES |
CC1=NC=C(C=C1)C2CCCN2C |
Kanonische SMILES |
CC1=NC=C(C=C1)C2CCCN2C |
Andere CAS-Nummern |
13270-56-9 |
Synonyme |
6-Methylnicotine; (S)-2-Methyl-5-(1-methyl-2-pyrrolidinyl)pyridine; _x000B_(S)-6-Methylnicotine; 6-Methylnicotine |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


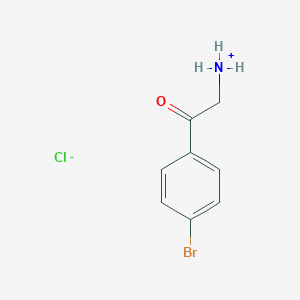
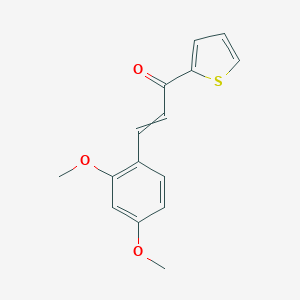
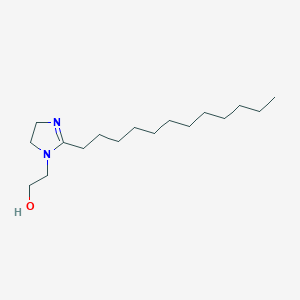
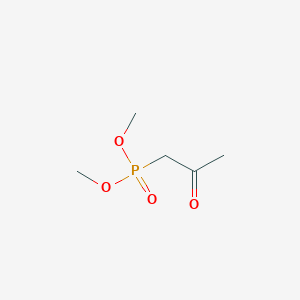
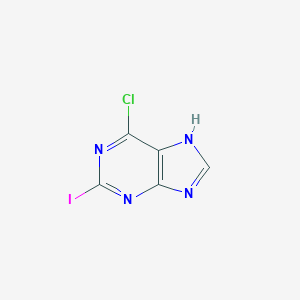
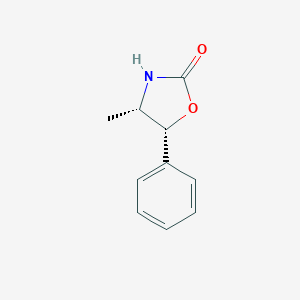
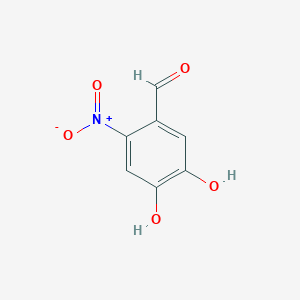
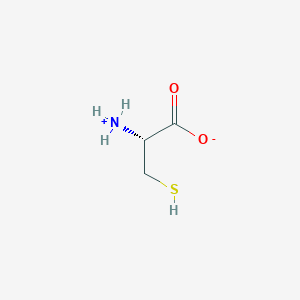

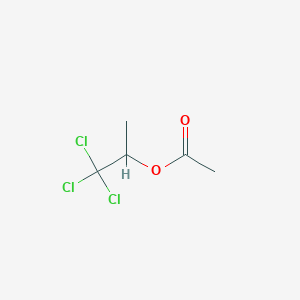
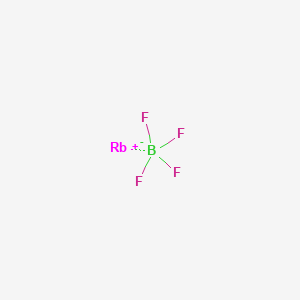
![5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine](/img/structure/B104400.png)

